Cas no 180161-06-2 (4-(6-Methoxynaphthalen-2-YL)piperidine)

4-(6-Methoxynaphthalen-2-YL)piperidine is a versatile intermediate in organic synthesis, particularly valued for its naphthalene-piperidine hybrid structure. This compound exhibits potential utility in pharmaceutical research, where its rigid aromatic core and basic piperidine moiety may enhance binding affinity in drug design. The methoxy group at the 6-position offers additional functionalization opportunities, enabling further derivatization for tailored applications. Its well-defined molecular architecture makes it suitable for exploring structure-activity relationships in medicinal chemistry. The compound's stability under standard conditions ensures reliable handling in laboratory settings. As a building block, it facilitates the development of novel bioactive molecules, particularly in CNS-targeted therapies or receptor modulation studies.
4-(6-Methoxynaphthalen-2-YL)piperidine structure
180161-06-2 structure
Product Name:4-(6-Methoxynaphthalen-2-YL)piperidine
CAS No:180161-06-2
MF:C16H19NO
MW:241.328164339066
CID:5718909
PubChem ID:22729312
Update Time:2025-09-27

4-(6-Methoxynaphthalen-2-YL)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(6-METHOXYNAPHTHALEN-2-YL)PIPERIDINE
    • SCHEMBL5584716
    • AKOS000209243
    • A1-29141
    • BRMUGIJSYFRNGN-UHFFFAOYSA-N
    • EN300-1839135
    • 180161-06-2
    • 4-(6-Methoxynaphthalen-2-YL)piperidine
    • Inchi: 1S/C16H19NO/c1-18-16-5-4-14-10-13(2-3-15(14)11-16)12-6-8-17-9-7-12/h2-5,10-12,17H,6-9H2,1H3
    • InChI Key: BRMUGIJSYFRNGN-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)C=CC(=C2)C1CCNCC1

Computed Properties

  • Exact Mass: 241.146664230g/mol
  • Monoisotopic Mass: 241.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 21.3Ų

4-(6-Methoxynaphthalen-2-YL)piperidine Pricemore >>

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Additional information on 4-(6-Methoxynaphthalen-2-YL)piperidine

4-(6-Methoxynaphthalen-2-YL)piperidine: A Comprehensive Overview

The compound 4-(6-Methoxynaphthalen-2-YL)piperidine, identified by the CAS number 180161-06-2, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, which has been extensively studied for its versatility in organic synthesis and drug design. The naphthalene moiety attached to the piperidine ring introduces unique electronic and steric properties, making it an interesting target for research in medicinal chemistry and materials science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(6-Methoxynaphthalen-2-YL)piperidine. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to construct this compound with high yield and purity. The methoxy group on the naphthalene ring plays a crucial role in modulating the electronic properties of the molecule, which is essential for its reactivity in subsequent reactions.

The structural uniqueness of 4-(6-Methoxynaphthalen-2-YL)piperidine has led to its exploration in drug discovery programs targeting various therapeutic areas. For instance, studies have shown that this compound exhibits potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets for treating conditions such as hypertension, inflammation, and neurodegenerative diseases. Preclinical data indicate that the compound demonstrates selective binding affinity to certain GPCR subtypes, suggesting its potential as a lead compound for further optimization.

In addition to its pharmacological applications, 4-(6-Methoxynaphthalen-2-YL)piperidine has also been investigated for its role in materials science. The molecule's ability to form self-assembled monolayers (SAMs) on various substrates has been explored for applications in nanotechnology and surface engineering. Researchers have reported that the compound can form stable SAMs with tailored surface properties, making it a promising candidate for use in sensors, catalysis, and biomedical devices.

The synthesis and characterization of 4-(6-Methoxynaphthalen-2-YL)piperidine have been detailed in several recent publications. For example, a study published in the Journal of Organic Chemistry described a novel route involving a one-pot reaction strategy that significantly simplifies the synthesis process. This approach not only enhances the scalability of the synthesis but also reduces the environmental footprint by minimizing the use of hazardous reagents.

Furthermore, computational studies have provided valuable insights into the electronic structure and reactivity of 4-(6-Methoxynaphthalen-2-YL)piperidine. Density functional theory (DFT) calculations have revealed that the methoxy group on the naphthalene ring significantly alters the electron distribution within the molecule, enhancing its ability to participate in π–π interactions. These findings have important implications for understanding the molecule's behavior in both biological and chemical systems.

The growing interest in 4-(6-Methoxynaphthalen-2-YL)piperidine is also reflected in its inclusion in several high-throughput screening campaigns aimed at identifying novel bioactive compounds. Preliminary results from these screens suggest that the compound may possess anti-inflammatory and antioxidant properties, opening new avenues for its application in nutraceuticals and cosmeceuticals.

In conclusion, 4-(6-Methoxynaphthalen-2-YL)piperidine, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its potential applications span from drug discovery to materials science, making it a valuable addition to the arsenal of chemical compounds available to scientists today.

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